molecular formula C8H8O4 B031418 2-hydroxy-2-(4-hydroxyphenyl)acetic acid CAS No. 1198-84-1

2-hydroxy-2-(4-hydroxyphenyl)acetic acid

Cat. No. B031418
Key on ui cas rn: 1198-84-1
M. Wt: 168.15 g/mol
InChI Key: YHXHKYRQLYQUIH-UHFFFAOYSA-N
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Patent
US04978784

Procedure details

condensing glyoxylic acid with phenol at a temperature of 15°-80° C. in the absence of a strong mineral base and in the presence of a tertiary amine, said tertiary amine being insoluble or slightly soluble in water and being liquid at ambient temperature, and said glyoxylic acid being in aqueous solution at a concentration greater than 50% by weight, to produce parahydroxymandelic acid, and
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tertiary amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
tertiary amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[CH:2]=[O:3].[C:6]1([OH:12])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>O>[OH:12][C:6]1[CH:11]=[CH:10][C:9]([CH:2]([OH:3])[C:1]([OH:5])=[O:4])=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
tertiary amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
tertiary amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=O)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at ambient temperature

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C(C(=O)O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04978784

Procedure details

condensing glyoxylic acid with phenol at a temperature of 15°-80° C. in the absence of a strong mineral base and in the presence of a tertiary amine, said tertiary amine being insoluble or slightly soluble in water and being liquid at ambient temperature, and said glyoxylic acid being in aqueous solution at a concentration greater than 50% by weight, to produce parahydroxymandelic acid, and
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tertiary amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
tertiary amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[CH:2]=[O:3].[C:6]1([OH:12])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>O>[OH:12][C:6]1[CH:11]=[CH:10][C:9]([CH:2]([OH:3])[C:1]([OH:5])=[O:4])=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
tertiary amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
tertiary amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=O)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at ambient temperature

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C(C(=O)O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04978784

Procedure details

condensing glyoxylic acid with phenol at a temperature of 15°-80° C. in the absence of a strong mineral base and in the presence of a tertiary amine, said tertiary amine being insoluble or slightly soluble in water and being liquid at ambient temperature, and said glyoxylic acid being in aqueous solution at a concentration greater than 50% by weight, to produce parahydroxymandelic acid, and
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tertiary amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
tertiary amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[CH:2]=[O:3].[C:6]1([OH:12])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>O>[OH:12][C:6]1[CH:11]=[CH:10][C:9]([CH:2]([OH:3])[C:1]([OH:5])=[O:4])=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
tertiary amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
tertiary amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=O)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at ambient temperature

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C(C(=O)O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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